molecular formula C7H4BrFO2 B119003 4-Bromo-3-fluorobenzoic acid CAS No. 153556-42-4

4-Bromo-3-fluorobenzoic acid

Cat. No. B119003
M. Wt: 219.01 g/mol
InChI Key: RMYOGXPGIDWJLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves halogenation reactions, as seen in the synthesis of 4-chloro-2,5-difluorobenzoic acid and 3-bromo-2-fluorobenzoic acid . These processes typically include steps such as bromination, hydrolysis, and sometimes more complex reactions like Sandmeyer or Grignard reactions. The conditions for these reactions are optimized for yield and purity, as demonstrated in the synthesis of 4-chloro-2,5-difluorobenzoic acid, which achieved a 31% yield and 99.16% purity . Similarly, the synthesis of 3-bromo-2-fluorobenzoic acid resulted in a 38% yield and 99.202% purity .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids can be characterized by techniques such as X-ray diffraction, as seen in the studies of co-crystals and salts formed from 4-fluorobenzoic acid and the lanthanide complexes with 4-fluorobenzoic acid . These structures often involve intermolecular interactions, including hydrogen bonding, which can significantly affect the crystal packing and the overall stability of the compounds.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can lead to the formation of various complexes and derivatives. For instance, the formation of molecular complexes between 3-fluorobenzoic acid and 4-acetylpyridine results in two polymorphs with distinct dimeric supramolecular constructs . Additionally, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines, leading to compounds with interesting structural and conformational properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids can be diverse. For example, the lanthanide complexes with 4-fluorobenzoic acid exhibit excellent luminescence under ultraviolet excitation, indicating potential applications in materials science . The vibrational properties of the synthesized thioureas derived from 4-fluorobenzoic acid were studied using FTIR spectroscopy, revealing insights into the molecular conformations and stability .

Scientific Research Applications

Microbial Degradation and Environmental Impact

Research has shown that certain microbial species, such as Alcaligenes denitrificans NTB-1, can utilize halobenzoates like 4-bromo- and 4-iodobenzoate, metabolizing them through hydrolytic dehalogenation. This process involves the conversion of these compounds to 4-hydroxybenzoate, indicating the potential use of such microbes in environmental remediation of halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).

Chemical Synthesis and Optimization

The chemical synthesis of halogenated benzoic acids, including variants like 3-Bromo-2-fluorobenzoic acid, has been studied, with a focus on optimizing conditions for industrial-scale production. These studies are crucial for the large-scale production of such compounds for various applications (Zhou, 2013).

Applications in Organic Electronics

4-Halobenzoic acids, including 4-bromobenzoic acid, have been applied in modifying the properties of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly enhancing its conductivity. This has implications for the development of high-efficiency, ITO-free organic solar cells, demonstrating the potential of halobenzoates in electronic applications (Tan, Zhou, Ji, Huang, & Chen, 2016).

Role in Groundwater and Soil Analysis

Difluorobenzoates, related to fluorobenzoates, have been utilized as nonreactive tracers in soil and groundwater, aiding in the analysis of hydrological environments. Their stability and non-reactive nature make them ideal for such applications (Bowman & Gibbens, 1992).

Insights into Bacterial Degradation Pathways

Studies have used fluorobenzoates to investigate the bacterial degradation pathways of aromatic compounds, providing valuable insights into the biological processes involved in the breakdown of such substances in the environment (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

The compound is classified under GHS07. It is a respiratory irritant and can cause skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Relevant Papers The patent titled “Preparation of 3-bromo-4-fluoro-benzoic acid” provides a detailed process for the preparation of 3-bromo-4-fluoro-benzoic acid .

properties

IUPAC Name

4-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYOGXPGIDWJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378389
Record name 4-Bromo-3-fluorobenzoic acid
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Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzoic acid

CAS RN

153556-42-4
Record name 4-Bromo-3-fluorobenzoic acid
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Record name Benzoic acid, 4-bromo-3-fluoro-
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Record name Benzoic acid, 4-bromo-3-fluoro-
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Record name 4-Bromo-3-fluorobenzoic acid
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Record name 4-BROMO-3-FLUOROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-3-fluorotoluene (35 g) and sodium hydroxide (7.7 g) in pyridine and water was stirred and heated to reflux. Potassium permanganate (123 g) was added to the mixture over 2 hours. The resulting suspension was heated at reflux for a further 3 hours. The mixture was filtered hot through hyflo. The hyflo was washed with boiling water, followed by ethyl acetate. The cooled aqueous layer was acidified to pH1 with concentrated hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue triturated with petroleum spirit (bp 60°-80° C.) to give 4-bromo-3-fluorobenzoic acid as a white solid (21.25 g), m.p. 213°-215° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-3-fluorotoluene(40.0 g, 0.212 mol) was heated at 90° C. in H2O (200 mL) and pyridine (200 mL) with mechanical stirring under Ar. Potassium permanganate (KMnO4) (67 g, 0.424 mol) was added portionwise over 3 h. After 4 h, an HPLC of a filtered sample indicated 50% conversion to the acid. An additional 30 g of KMnO4 was added and heating continued overnight. HPLC indicated 81% conversion. Further KMnO4 was added portionwise with reaction monitoring by HPLC until >95% conversion was obtained. The reaction mixture was filtered through Celite, the filter pad washed with H2O, aq NaOH and EtOH. The filtrate was concentrated to a small volume, then partitioned between 3N NaOH solution and diethyl ether. The aqueous basic layer was separated, cooled in an ice-H2O bath and acidified slowly with 6N HCl solution to precipitate the white solid product. This was collected by suction filtration and dried at 40° C. in a vacuum oven overnight to give the title compound. mp 190-192° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-3-fluorotoluene (15.0 g, 79.35 mmol) and sodium hydroxide (3.3 g, 82.53 mmol) in pyridine (80 ml) and water (160 ml) was stirred at reflux. Potassium permanganese (52.7 g, 333.28 mmol) was added to the mixture over 30 min. The resulting suspension was heated at reflux for 3 h. The mixture was filtered through celite. The celite was washed with hot water, followed by ethyl acetate. The cooled aqueous layer was acidified to pH 1 with conc.HCl and extracted with ethyl acetate. The extracts was dried (MgSO4) and concentrated to afford 15.0 g (86.3%) of the titled compound as a white crystal. The compound was used for the next reaction directly.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step Two
Yield
86.3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-fluorobenzoic acid
Reactant of Route 4
4-Bromo-3-fluorobenzoic acid
Reactant of Route 5
4-Bromo-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-fluorobenzoic acid

Citations

For This Compound
36
Citations
A Ueno, N Ae, H Terauchi, K Fujimoto… - … Process Research & …, 2015 - ACS Publications
… Nucleophilic addition of 2-methoxyethanol to 4-bromo-3-fluorobenzoic acid 4 gave 5 in 87% … The overall yield of the hydrochloride of 2 from 4-bromo-3-fluorobenzoic acid 4 was 58%. …
Number of citations: 1 pubs.acs.org
Y Yu, A Liu, G Dhawan, H Mei, W Zhang, K Izawa… - Chinese Chemical …, 2021 - Elsevier
… On the other hand, 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (51) was prepared from 4-bromo-3-fluorobenzoic acid via the formation of acyl chloride and amidation reaction …
Number of citations: 74 www.sciencedirect.com
SJ deSolms, TM Ciccarone, SC MacTough… - Journal of medicinal …, 2003 - ACS Publications
… 4-bromo-3-fluorobenzoic acid as a white solid, mp 190−192 C. H NMR (CDCl 3 ): δ 7.83 (dd, 1H, J = 2, 9 Hz), 7.78 (dd, 1H, J = 2, 8 Hz), 7.67−7.71 (m, 1H). 4-Bromo-3-fluorobenzoic acid …
Number of citations: 88 pubs.acs.org
H Yoshinaga, T Nishida, I Sasaki, T Kato, H Oki… - Bioorganic & Medicinal …, 2018 - Elsevier
… S N Ar reaction of 4-bromo-3-fluorobenzoic acid with 2-methoxyethanol afforded the carboxylic acid 10. Reduction of 10 with NaBH 4 and BF 3 -Et 2 O provided alcohol 11, which was …
Number of citations: 6 www.sciencedirect.com
CK Skepper, D Armstrong, CJ Balibar… - Journal of Medicinal …, 2020 - ACS Publications
… A solution of 4-bromo-3-fluorobenzoic acid (350 g, 1.60 mol) in HCl (4 M in MeOH, 2 L) was stirred at 50 C for 3 h. The reaction mixture was concentrated to give the title compound (372 …
Number of citations: 20 pubs.acs.org
J Liu, D Guiadeen, A Krikorian, X Gao… - ACS Medicinal …, 2016 - ACS Publications
… 4-Bromo-3-fluorobenzoic acid 4 was converted to the intermediate benzoyl chloride by the treatment with oxalyl chloride/DMF in dichloromethane, and then further converted to 6 by …
Number of citations: 38 pubs.acs.org
JJ Hangeland, TJ Friends, KA Rossi… - Journal of Medicinal …, 2014 - ACS Publications
… Aminoindazoles 16a–c were accessed starting from commercially available 4-bromo-3-fluorobenzoic acid (12), which was treated with zinc(II) cyanide and tetrakis(triphenylphosphine)…
Number of citations: 35 pubs.acs.org
K Kawamura, M Naganawa, F Konno, J Yui… - Nuclear medicine and …, 2010 - Elsevier
… 4-Bromo-3-fluorobenzoic acid (1.1 g, 5.0 mmol) was added to a solution of thionyl chloride (0.72 ml, 10 mmol) in methanol (4.9 ml) at 0C. The mixture was stirred at room temperature for …
Number of citations: 30 www.sciencedirect.com
S Yu, Y Zhang, J Yang, H Xu, S Lan, B Zhao… - European Journal of …, 2023 - Elsevier
… Firstly, 4-bromo-3-fluorobenzoic acid (32) underwent nitration to yield 4-bromo-5-fluoro-2-nitrobenzoic acid (33) under the catalysis of H 2 SO 4 . Subsequently, it was esterified to afford …
Number of citations: 0 www.sciencedirect.com
M Ravindra, MR Wilson, N Tong… - Journal of medicinal …, 2018 - ACS Publications
… Compound 14a was prepared using the general method described for the preparation of 14a–d from 4-bromo-3-fluorobenzoic acid, 13a (0.5 g, 2.3 mmol), to give 0.78 g (85%) of 14a as …
Number of citations: 28 pubs.acs.org

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